acetonitrile;methylcyclohexane;propane;tungsten
Description
Properties
CAS No. |
7235-98-5 |
|---|---|
Molecular Formula |
C12H25NW |
Molecular Weight |
367.17 g/mol |
IUPAC Name |
acetonitrile;methylcyclohexane;propane;tungsten |
InChI |
InChI=1S/C7H14.C3H8.C2H3N.W/c1-7-5-3-2-4-6-7;1-3-2;1-2-3;/h7H,2-6H2,1H3;3H2,1-2H3;1H3; |
InChI Key |
MYNVZQWZFWVKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC.CC#N.CC1CCCCC1.[W] |
Origin of Product |
United States |
Preparation Methods
Preparation of Acetonitrile
Acetonitrile (CH3CN) is an important organic solvent and intermediate in chemical synthesis. Its preparation primarily involves high-temperature reactions of hydrocarbons with nitrogen-containing reagents or catalytic ammoxidation.
High-Temperature Reaction with Cyanogen or Hydrocyanic Acid:
Methane or ethane reacts with cyanogen (C2N2) or hydrogen cyanide (HCN) at temperatures ranging from 600°C to 1050°C. For example, methane reacts with cyanogen at around 903°C or with hydrocyanic acid at 916°-942°C to yield acetonitrile, often alongside by-products like acrylonitrile and hydrocyanic acid. The presence of free radical-generating agents such as dimethyl ether at about 850°C can improve yields.
(Reaction example: CH4 + C2N2 → CH3CN + by-products)Catalytic Ammoxidation of Hydrocarbons:
Hydrocarbons such as propane, butane, isobutane, cyclohexene, methylcyclohexane, ethylene, and propylene react with ammonia and oxygen over catalysts containing oxides of molybdenum, vanadium, tungsten, or cobalt-nickel at temperatures between 230°C and 650°C. These processes produce acetonitrile along with other nitriles and by-products.
(Example: Propane + NH3 + O2 → CH3CN + H2O)Conversion of Oxygenated Hydrocarbons:
Ethanol, acetaldehyde, acetone, propanol, isopropanol, and acetic acid vapors can be converted to acetonitrile in the presence of catalysts such as silica-bismuth-phosphomolybdate at 260°-538°C. This route offers good yields, especially using ethanol or acetaldehyde as feedstocks.
(Example: C2H5OH + NH3 + O2 → CH3CN + H2O)Reaction of Methanol with Excess HCN:
Methanol reacts with excess hydrogen cyanide on active carbon at about 320°C to produce acetonitrile, providing a milder alternative route.
(Ger. No. 464,123)
Summary Table: Acetonitrile Preparation Methods
| Method | Feedstock(s) | Catalyst/Conditions | Temperature (°C) | By-products | Notes |
|---|---|---|---|---|---|
| High-temp reaction with cyanogen or HCN | Methane, Ethane | Free radical initiators, Group VIII metals | 600 - 1050 | Acrylonitrile, propionitrile | High temp, complex separation required |
| Catalytic ammoxidation | Propane, Butane, Methylcyclohexane, etc. | Mo, V, W oxides, Co-Ni catalysts | 230 - 650 | Other nitriles | Industrially significant |
| Oxidative conversion of oxygenates | Ethanol, Acetaldehyde, Acetone | Silica-bismuth-phosphomolybdate catalyst | 260 - 538 | Hydrocyanic acid | Good yields with ethanol/acetaldehyde |
| Methanol + excess HCN | Methanol | Active carbon | ~320 | Minimal | Mild conditions |
Preparation of Methylcyclohexane
Methylcyclohexane (C7H14) is a saturated hydrocarbon used as a solvent and chemical intermediate. Its preparation involves hydrogenation, reduction, Grignard reactions, and cyclization.
Catalytic Hydrogenation of Toluene:
The most common industrial method where toluene (C6H5CH3) is hydrogenated over metal catalysts (platinum, palladium, or nickel) under elevated temperature and pressure. The aromatic ring is saturated to form methylcyclohexane.
Reaction:
$$
\text{C}6\text{H}5\text{CH}3 + 3\text{H}2 \rightarrow \text{C}6\text{H}{11}\text{CH}_3
$$
This method is scalable and yields high purity product.
(Catalytic hydrogenation)Reduction of Methylcyclohexanone:
Methylcyclohexanone is reduced using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to methylcyclohexane under mild conditions, offering selectivity and minimal by-products.
Reaction:
$$
\text{C}6\text{H}{11}\text{COCH}3 + 4[H] \rightarrow \text{C}6\text{H}{11}\text{CH}3 + H_2O
$$
(Reduction)Grignard Reaction:
Cyclohexylmagnesium bromide reacts with methyl iodide to form methylcyclohexane. This method is useful in laboratory synthesis for precise control.
Reaction:
$$
\text{C}6\text{H}{11}\text{MgBr} + \text{CH}3\text{I} \rightarrow \text{C}6\text{H}{11}\text{CH}3 + \text{MgBrI}
$$
(Grignard reaction)Cyclization of Methylated Linear Hydrocarbons:
Linear hydrocarbons like methylated hexane can be cyclized under acidic conditions (e.g., sulfuric acid) to form methylcyclohexane. This is less common but used in integrated refinery processes.
(Cyclization)
Summary Table: Methylcyclohexane Preparation Methods
| Method | Feedstock | Catalyst/Conditions | Temperature/Pressure | Advantages | Applications |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Toluene | Pt, Pd, Ni catalysts | Elevated T, P | High yield, scalable | Industrial production |
| Reduction | Methylcyclohexanone | LiAlH4, NaBH4 | Mild | Selective, mild conditions | Laboratory synthesis |
| Grignard reaction | Cyclohexylmagnesium bromide + methyl iodide | Ether solvents, anhydrous conditions | Ambient | Precision, pure product | Organic synthesis labs |
| Cyclization | Methylated linear hydrocarbons | Acid catalysts (H2SO4, H3PO4) | Elevated | Uses low-cost feedstocks | Refinery integrated processes |
Preparation of Propane
Propane (C3H8) is a widely used fuel gas and chemical feedstock. It is commonly obtained both from natural sources and synthetic chemical routes.
Hydrogenation of Propyne:
Propyne (CH3-C≡C-H) is catalytically hydrogenated using platinum, palladium, or nickel catalysts. The addition of two hydrogen atoms converts the triple bond into a single bond, yielding propane.
Reaction:
$$
\text{CH}3-\text{C}\equiv\text{C}-\text{H} + 2\text{H}2 \xrightarrow{\text{Pt, Pd, Ni}} \text{CH}3-\text{CH}2-\text{CH}_3
$$
(Hydrogenation)Extraction from Natural Gas and Petroleum:
Propane is separated from natural gas and petroleum refining streams by fractional distillation and refrigeration. It is a component of liquefied petroleum gas (LPG).
(Industrial extraction)
Summary Table: Propane Preparation Methods
| Method | Feedstock | Catalyst/Conditions | Temperature/Pressure | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | Propyne | Pt, Pd, Ni catalysts | Ambient to mild | Laboratory and industrial scale |
| Fractional distillation | Natural gas, crude oil | Physical separation | Variable | Major industrial source |
Preparation of Tungsten
Tungsten (W) is a refractory metal with high melting point, used in alloys, electronics, and catalysis. Its preparation involves ore beneficiation and reduction processes.
Ore Beneficiation:
Tungsten ores such as scheelite (CaWO4) and wolframite ((Fe,Mn)WO4) are mined and subjected to crushing, grinding, gravity separation, froth flotation, and sometimes electromagnetic separation to concentrate tungsten minerals.
(Ore processing)Production of Ammonium Paratungstate (APT):
Concentrated ore is chemically processed to produce ammonium paratungstate [(NH4)10W12O41·5H2O], an important intermediate. Calcination of APT yields tungsten oxides (WO3, W20O28).
(Chemical intermediate)-
- Hydrogen Reduction: Tungsten oxide is reduced by hydrogen gas at 700-1000°C in rotary furnaces to obtain pure tungsten metal.
- Chemical Vapor Deposition (CVD): Tungsten hexachloride (WCl6) is reduced by hydrogen, depositing tungsten metal on heated filaments.
(Reduction methods)
Ferrotungsten Production:
Carbothermic reduction of tungsten oxides with carbon (coal or coke) in electric arc furnaces produces ferrotungsten alloys.
(Carbothermic reduction)Preparation of Tungsten Monocarbide:
Heating tungsten powder with carbon black at 900-2000°C produces tungsten monocarbide, used in cutting tools and wear-resistant materials.
(Carburization)
Summary Table: Tungsten Preparation Methods
| Method | Feedstock/Intermediate | Conditions | Temperature (°C) | Product | Notes |
|---|---|---|---|---|---|
| Ore beneficiation | Scheelite, Wolframite | Crushing, grinding, flotation | Ambient | Concentrated ore | Primary mineral processing |
| Ammonium paratungstate formation | Concentrated ore | Chemical treatment | Ambient | (NH4)10W12O41·5H2O | Key chemical intermediate |
| Hydrogen reduction | Tungsten oxides | H2 gas flow | 700 - 1000 | Pure tungsten metal | High purity metal production |
| Chemical vapor deposition | Tungsten hexachloride | H2 reduction, heated filament | Variable | Tungsten metal | Thin films, high purity |
| Carbothermic reduction | Tungsten oxides + carbon | Electric arc furnace | High (~2000) | Ferrotungsten alloy | Alloy production |
| Carburization | Tungsten powder + carbon black | Heating | 900 - 2000 | Tungsten monocarbide | Hard material synthesis |
Chemical Reactions Analysis
Acetonitrile (C₂H₃N)
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 41.053 g/mol |
| Density | 0.786 g/cm³ |
| Melting Point | −46 to −44 °C |
| Boiling Point | 81.3 to 82.1 °C |
Key Reactions
-
Hydrolysis with Concentrated HCl :
-
Grignard Reactivity :
-
Cyanomethylation :
Methylcyclohexane (C₈H₁₆)
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ |
| Density | 0.76 g/cm³ |
| Boiling Point | 97 °C |
Key Reactions
-
Aromatization :
-
Oxidation with Manganese Catalysts :
-
Conformational Dynamics :
Propane (C₃H₈)
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 44.097 g/mol |
| Density | 2.0098 kg/m³ |
| Melting Point | −187.7 °C |
| Boiling Point | −42.25 °C |
Key Reactions
-
Combustion :
-
Cyanide Substitution :
Tungsten (W)
Physical Properties
| Property | Value |
|---|---|
| Atomic Number | 74 |
| Melting Point | 3410 °C |
| Boiling Point | 5660 °C |
| Density | 19,300 kg/m³ |
Key Reactions
-
Halogens :
-
Oxygen :
-
Catalytic Applications :
Comparative Analysis of Reactivity
| Compound | Key Reaction Type | Notable Applications |
|---|---|---|
| Acetonitrile | Hydrolysis, Grignard | Pharmaceutical synthesis |
| Methylcyclohexane | Oxidation, Aromatization | Fuel additives, solvent |
| Propane | Combustion | LPG, industrial fuels |
| Tungsten | Halogenation, Catalysis | High-temperature alloys, metathesis |
Research Insights
-
Acetonitrile ’s cyanomethylation potential is enhanced in radical-mediated systems, offering pathways to complex heterocycles .
-
Methylcyclohexane oxidation with Mn catalysts demonstrates scalable routes to chlorinated hydrocarbons, critical for industrial solvents .
-
Tungsten ’s role in alkane metathesis highlights its versatility in designing cooperative catalysts for energy-efficient fuel production .
Scientific Research Applications
Acetonitrile
Chemical Properties and Uses
Acetonitrile (MeCN) is a polar aprotic solvent widely used in the pharmaceutical industry due to its excellent solvation properties. It is particularly favored in high-performance liquid chromatography (HPLC) for its ability to dissolve a wide range of compounds while maintaining high purity levels. The low viscosity of acetonitrile enhances the efficiency of analyte separation during chromatographic processes .
Applications in Pharmaceuticals
- HPLC Solvent : Acetonitrile serves as a primary solvent in HPLC applications for drug formulation and analysis. Its chemical inertness minimizes interactions with analytes, ensuring reproducibility in results .
- Synthesis and Extraction : It is used for extracting fatty acids from oils and as a solvent in the synthesis of pharmaceutical compounds .
Environmental Considerations
Research has indicated potential environmental impacts from acetonitrile use, leading to investigations into recovery and recycling methods to mitigate supply chain vulnerabilities .
Methylcyclohexane
Chemical Properties and Uses
Methylcyclohexane is an organic compound primarily utilized as a solvent and in chemical synthesis. Its non-polar characteristics make it suitable for dissolving non-polar substances.
Applications in Industry
- Solvent for Chemical Reactions : Methylcyclohexane is often employed as a solvent in reactions where non-polar conditions are required.
- Fuel Additive : It can also be used as an additive to improve the octane rating of gasoline .
Propane
Chemical Properties and Uses
Propane is a three-carbon alkane that serves multiple roles across various sectors due to its combustibility and energy content.
Applications in Energy and Industry
- Fuel Source : Propane is widely used as a fuel for heating, cooking, and in vehicles. Its clean-burning properties make it an attractive alternative to other fossil fuels .
- Chemical Feedstock : It serves as a feedstock for the production of various chemicals, including propylene, which is further processed into plastics and other materials .
Tungsten
Chemical Properties and Uses
Tungsten is a dense metal known for its high melting point and strength. It plays a critical role in various industrial applications.
Applications in Industry
- Catalysis : Tungsten compounds are extensively used as catalysts in chemical reactions, particularly in hydrodesulfurization processes to remove sulfur from fuels .
- Pigments and Coatings : Tungsten oxides are utilized in producing pigments for ceramics and coatings due to their vibrant colors and stability under heat .
- Military Applications : Tungsten alloys are used in military munitions due to their density and effectiveness at penetrating armor .
Case Studies
- Tungsten Catalysts in Hydrocarbon Processing : Research has shown that tungsten-based catalysts significantly enhance the efficiency of hydrocarbon processing by improving reaction rates and selectivity .
- Acetonitrile Recovery Techniques : Studies have explored azeotropic distillation methods for recovering acetonitrile from waste streams, demonstrating economic feasibility while addressing environmental concerns .
Mechanism of Action
Acetonitrile
Acetonitrile acts as a polar aprotic solvent, facilitating various chemical reactions by stabilizing ions and polar molecules .
Methylcyclohexane
Methylcyclohexane acts as a non-polar solvent, dissolving non-polar compounds and facilitating reactions that require a non-polar environment .
Propane
Propane undergoes combustion to produce heat and energy. It reacts with oxygen to form carbon dioxide and water, releasing energy in the process .
Tungsten
Tungsten’s high melting point and strength make it ideal for high-temperature applications. It forms stable compounds with various elements, providing durability and resistance to wear .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Target Compounds
| Compound | Density (kg/m³) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| Acetonitrile | 786 | -45 | 82 |
| Methylcyclohexane | 770 | -127 | 101 |
| Propane | 493 (gas) | -188 | -42 |
| Tungsten | 19,250 | 3,410 | 5,930 |
Q & A
Basic Research Questions
Q. How to design solvent-dependent experiments for reactions involving acetonitrile and methylcyclohexane?
- Methodology : Select solvents based on polarity, dielectric constant, and radical stabilization capacity. For example, acetonitrile (high polarity, ε = 37.5) enhances charge-separated intermediates, while methylcyclohexane (low polarity, ε = 2.02) stabilizes radical pathways .
- Data Example : In catalytic epoxidation, acetonitrile achieved 85% selectivity due to its ability to stabilize transition states, whereas methylcyclohexane favored radical-mediated pathways with 34% yield of regioisomers .
Q. What are standard protocols for characterizing tungsten-based catalysts in propane dehydrogenation?
- Methodology : Use temperature-programmed reduction (TPR) to assess redox activity, X-ray photoelectron spectroscopy (XPS) for oxidation state analysis, and BET surface area measurements. Ensure reproducibility by documenting pretreatment conditions (e.g., H₂ reduction at 500°C for 2 hours) .
- Data Example : Tungsten carbide (WC) catalysts show propane conversion rates of 12–18% at 600°C, with selectivity to propylene >80% under optimized flow conditions .
Q. How to ensure reproducibility in propane combustion experiments?
- Methodology : Control gas purity (≥99.9%), calibrate mass flow controllers weekly, and use standardized reactor geometries (e.g., quartz tube, 10 mm diameter). Document ignition temperatures (±5°C) and flame propagation speeds using high-speed cameras .
Advanced Research Questions
Q. How does solvent polarity influence reaction mechanisms in acetonitrile versus methylcyclohexane?
- Methodology : Combine transient absorption spectroscopy (TAS) with DFT calculations. For instance, in bromoform photolysis, methylcyclohexane stabilizes triplet states (lifetime = 1.2 ns), while acetonitrile accelerates intersystem crossing due to polarity-driven solvation .
- Data Contradiction : Methylcyclohexane resolves vibrational spectra (FWHM = 15 nm), whereas acetonitrile broadens peaks (FWHM = 40 nm) due to dielectric screening .
Q. How to resolve contradictions in spectroscopic data between solvents?
- Methodology :
Validate solvent purity via gas chromatography (GC) to rule out impurities (e.g., <0.01% water in methylcyclohexane).
Use multi-configurational ab initio calculations (e.g., CASSCF) to model solvent-solute interactions .
Cross-reference with inert solvents (e.g., cyclohexane) to isolate solvent effects .
- Example : TD-DFT simulations for C307 dye show a 20 nm red shift in acetonitrile versus methylcyclohexane, aligning with experimental Stokes shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
